molecular formula C15H14O2S B3266885 3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde CAS No. 438532-51-5

3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde

Cat. No. B3266885
CAS RN: 438532-51-5
M. Wt: 258.3 g/mol
InChI Key: VOLJUMSIVYCPEJ-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde, also known as benzaldehyde, 3-methoxy-4-[(phenylthio)methyl]-, is a yellowish to brownish liquid organic compound. It has a CAS Number of 438532-51-5 and a molecular weight of 258.34 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14O2S/c1-17-15-9-12(10-16)7-8-13(15)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3 . This indicates that the molecule consists of 15 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom.

Scientific Research Applications

Oxidation and Reaction Mechanisms

A study by Lai, Lepage, and Lee (2002) discusses the oxidation of methoxy substituted benzyl phenyl sulfides, which could relate to the reactivity of compounds similar to 3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde. The research highlights how these compounds can be used to differentiate between oxidants that react via single electron transfer and those that react via direct oxygen atom transfer. This distinction could be pivotal in understanding the reactivity of this compound in various chemical environments (Lai, Lepage, & Lee, 2002).

Synthesis and Chemical Transformations

Another relevant study involves the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, starting from commercially available 3-hydroxy-4-methoxy-benzaldehyde. This synthesis pathway, involving hydrogenation, alkylation, cyclisation, and deprotection steps, could offer insights into potential synthetic routes and transformations for this compound and its derivatives (Banerjee, Poon, & Bedoya, 2013).

Material Science and Optical Properties

Research by Barberis and Mikroyannidis (2006) on the synthesis and optical properties of aluminum and zinc complexes using 4-methyl(methoxy or chloro)benzaldehyde derivatives highlights the potential of methoxy benzaldehyde compounds in material science, specifically in the development of materials with unique optical and thermal properties. These findings could suggest applications of this compound in the creation of novel materials with specific optical characteristics (Barberis & Mikroyannidis, 2006).

properties

IUPAC Name

3-methoxy-4-(phenylsulfanylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-17-15-9-12(10-16)7-8-13(15)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLJUMSIVYCPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259017
Record name 3-Methoxy-4-[(phenylthio)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

438532-51-5
Record name 3-Methoxy-4-[(phenylthio)methyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438532-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-[(phenylthio)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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